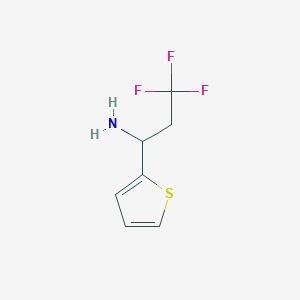

3,3,3-Trifluoro-1-(2-thienyl)propylamine

Description

BenchChem offers high-quality 3,3,3-Trifluoro-1-(2-thienyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,3-Trifluoro-1-(2-thienyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H8F3NS |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

3,3,3-trifluoro-1-thiophen-2-ylpropan-1-amine |

InChI |

InChI=1S/C7H8F3NS/c8-7(9,10)4-5(11)6-2-1-3-12-6/h1-3,5H,4,11H2 |

InChI Key |

ZESMHAYBEKXHNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C(CC(F)(F)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 3,3,3-Trifluoro-1-(2-thienyl)propylamine, a molecule of significant interest in medicinal chemistry. The strategic incorporation of a trifluoromethyl group and a thienyl moiety presents unique opportunities for modulating the physicochemical and pharmacological properties of drug candidates. This document delves into the core synthetic strategies, explains the causality behind experimental choices, and provides detailed protocols and mechanistic visualizations. We will explore key methodologies, including the reductive amination of trifluoromethyl ketones and asymmetric additions to trifluoromethyl imines, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction: The Strategic Importance of Fluorinated Thienylamines

The molecular architecture of 3,3,3-Trifluoro-1-(2-thienyl)propylamine combines two privileged structural motifs in modern drug design: the trifluoromethyl (CF3) group and the thienyl ring. Understanding the individual contributions of these groups is fundamental to appreciating the rationale behind the synthesis of this target molecule.

The Trifluoromethyl Group: A Bioactive Powerhouse

The introduction of a CF3 group is a cornerstone of modern medicinal chemistry, used to enhance a molecule's therapeutic profile.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a drug candidate's properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can increase a drug's half-life.[3]

-

Lipophilicity & Permeability: The CF3 group significantly increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.[3][4]

-

Binding Affinity: The unique electronic properties of the CF3 group can alter the conformation of a molecule, leading to stronger and more selective interactions with biological targets.[4]

-

Basicity (pKa) Modulation: When placed adjacent to an amine, the electron-withdrawing CF3 group lowers the amine's basicity (pKa). This can reduce unwanted interactions with acidic cellular components and improve the oral bioavailability of a drug.[5]

The Thienyl Moiety: A Versatile Phenyl Bioisostere

Thiophene and its derivatives are essential heterocyclic compounds frequently used as building blocks in pharmaceuticals.[6][7] The thienyl ring is often employed as a bioisostere for a phenyl ring, offering similar steric and electronic properties while introducing unique characteristics:

-

Enhanced Molecular Interactions: The sulfur atom in the thiophene ring can participate in hydrogen bonding and other polar interactions, refining the binding profile of a drug with its target receptor.[8]

-

Improved Pharmacokinetic Profile: Replacing a phenyl ring with a thienyl group can alter a compound's solubility, lipophilicity, and metabolic profile, often leading to improved drug-like properties.[9]

-

Novel Chemical Space: The thienyl group provides a distinct chemical scaffold, allowing chemists to explore novel intellectual property and escape the confines of more common phenyl-containing structures.[10]

The combination of these two moieties in 3,3,3-Trifluoro-1-(2-thienyl)propylamine creates a chiral amine building block with significant potential for the development of next-generation therapeutics, particularly in areas targeting the central nervous system.

Retrosynthetic Analysis and Core Strategies

The synthesis of a chiral α-trifluoromethyl amine requires careful strategic planning. A retrosynthetic analysis reveals two primary and highly effective approaches, both starting from readily available 2-substituted thiophene precursors.

Caption: Retrosynthetic analysis of the target molecule.

The two most logical and field-proven strategies for constructing the target amine are:

-

Pathway A: Reductive Amination of a Precursor Ketone. This involves the synthesis of 1-(2-thienyl)-3,3,3-trifluoropropan-1-one, followed by its conversion to the amine.

-

Pathway B: Asymmetric Reduction of a Precursor Imine. This route involves forming a trifluoromethyl ketimine, which is then stereoselectively reduced to the desired chiral amine.

Synthesis Pathway A: Reductive Amination of 1-(2-thienyl)-3,3,3-trifluoropropan-1-one

This pathway is robust and often high-yielding, leveraging well-established chemical transformations. The key challenge lies in the efficient synthesis of the trifluoromethyl ketone intermediate.

Workflow Diagram: Pathway A

Caption: Workflow for the Reductive Amination Pathway.

Step 1: Synthesis of the Trifluoromethyl Ketone Intermediate

The conversion of esters or ketones to their trifluoromethyl analogues is a critical transformation.[1] A modern and effective method involves the use of trifluoromethane (CHF3), a readily available and economical feedstock.

-

Mechanism Insight: The reaction typically proceeds by deprotonating a thienyl ester precursor (e.g., ethyl 2-thenoate) with a strong base to form an enolate. This enolate then reacts with a trifluoromethyl source. Alternatively, direct trifluoromethylation of 2-acetylthiophene can be achieved using reagents like the Ruppert-Prakash reagent (TMSCF3) under specific catalytic conditions.

Step 2: Reductive Amination

With the ketone in hand, reductive amination provides a direct route to the target amine. This reaction can be performed in one pot by mixing the ketone, an amine source (such as ammonia or ammonium acetate), and a reducing agent.

-

Experimental Causality: The choice of reducing agent is critical.

-

Sodium Borohydride (NaBH4) or Sodium Cyanoborohydride (NaBH3CN): These are mild and effective reagents for reducing the imine intermediate formed in situ. NaBH3CN is particularly useful as it is more selective for the imine over the ketone.

-

Catalytic Hydrogenation (H2, Pd/C): This method is highly efficient and offers a "cleaner" reaction profile, as the byproducts are minimal. It is also amenable to asymmetric synthesis by using chiral catalysts.

-

For achieving enantioselectivity, asymmetric hydrogenation of the ketone or the intermediate imine using a chiral catalyst (e.g., a Rhodium or Ruthenium complex with a chiral ligand) is the preferred industrial method.

Synthesis Pathway B: Asymmetric Synthesis via Trifluoromethyl Imines

This pathway is a cornerstone of modern asymmetric synthesis, providing excellent stereocontrol.[11][12] The strategy relies on the formation of a trifluoromethyl-substituted imine, which is then subjected to a stereoselective transformation.

Mechanism Diagram: Asymmetric Imine Reduction

Caption: Enantioselective reduction of a trifluoromethyl imine.

Step 1: Formation of the Trifluoromethyl Imine

The imine is typically generated in situ from the corresponding ketone (1-(2-thienyl)-3,3,3-trifluoropropan-1-one) and a primary amine, often with a protecting group like benzyl or p-methoxyphenyl (PMP).

Step 2: Asymmetric Transformation

Several highly effective asymmetric methods can be applied:

-

Catalytic Asymmetric Reduction: This is a very common strategy.[5] Chiral catalysts, such as those derived from cinchona alkaloids or chiral phosphoric acids, can protonate the imine and create a chiral environment, directing the hydride attack from a reducing agent (like Hantzsch ester) to one face of the C=N double bond.[13][14][15]

-

Catalytic Asymmetric Nucleophilic Addition: This involves the addition of various nucleophiles to the imine. While direct hydride addition (reduction) is most relevant here, this broader category highlights the versatility of the imine intermediate for creating more complex structures.[11][16]

Step 3: Deprotection

If a protecting group was used on the nitrogen atom, a final deprotection step is required. For example, a benzyl group can be removed via hydrogenolysis (H2, Pd/C).

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway A: Reductive Amination | Pathway B: Asymmetric Imine Chemistry |

| Key Intermediate | Trifluoromethyl Ketone | Trifluoromethyl Imine |

| Stereocontrol | Can be challenging; often requires asymmetric hydrogenation of the ketone or subsequent resolution. | Excellent; directly achieved via powerful catalytic asymmetric methods.[12][13] |

| Number of Steps | Generally fewer steps if starting from the ketone. | May require additional protection/deprotection steps. |

| Versatility | Robust and widely applicable for racemic or resolved synthesis. | Highly versatile for creating specific enantiomers, which is critical for pharmaceuticals.[11] |

| Reagent Cost | Standard reducing agents are often inexpensive. Chiral catalysts for asymmetric versions can be costly. | Chiral organocatalysts or metal complexes can be expensive but are used in catalytic amounts. |

Detailed Experimental Protocols

The following protocol is a representative, field-proven procedure for the synthesis via Pathway A. Note: All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(2-thienyl)-3,3,3-trifluoropropan-1-one

-

Reagents & Equipment:

-

Ethyl 2-thenoate

-

Trifluoromethane (CHF3) or TMSCF3 (Ruppert-Prakash Reagent)

-

Strong base (e.g., LDA) or fluoride source (e.g., TBAF)

-

Anhydrous THF

-

Reaction flask, dropping funnel, magnetic stirrer, inert atmosphere (N2 or Ar)

-

-

Procedure:

-

To a solution of ethyl 2-thenoate (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add a solution of LDA (1.1 eq) dropwise.

-

Stir the resulting enolate solution for 30 minutes at -78 °C.

-

Introduce the trifluoromethylating agent (e.g., TMSCF3 followed by a fluoride initiator, or by bubbling CHF3 gas through the solution with appropriate additives).

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction carefully with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title ketone.

-

Protocol 2: Reductive Amination to 3,3,3-Trifluoro-1-(2-thienyl)propylamine

-

Reagents & Equipment:

-

1-(2-thienyl)-3,3,3-trifluoropropan-1-one

-

Ammonium acetate or 7N ammonia in methanol

-

Sodium cyanoborohydride (NaBH3CN)

-

Methanol

-

Standard reaction glassware

-

-

Procedure:

-

Dissolve the ketone (1.0 eq) in methanol.

-

Add ammonium acetate (10 eq) or a solution of 7N ammonia in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise, monitoring for gas evolution.

-

Stir the reaction at room temperature for 24 hours.

-

Concentrate the solvent under reduced pressure.

-

Adjust the pH of the residue to >11 with 2M NaOH.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the racemic amine.

-

Further purification can be achieved by chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

-

Conclusion and Future Outlook

The synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine is a strategically important endeavor for medicinal chemists seeking to develop novel therapeutics. The pathways outlined in this guide, particularly those leveraging the asymmetric reduction of trifluoromethyl imines, represent the state-of-the-art in accessing chiral fluorinated amines.[11][12][13] These methods provide robust and stereocontrolled access to the target molecule, enabling its incorporation into drug discovery pipelines.

Future research will likely focus on developing even more efficient, cost-effective, and environmentally benign ("green") catalytic systems. The continued exploration of novel trifluoromethylating agents and the application of biocatalysis could further refine the synthesis of this and other valuable fluorinated building blocks, accelerating the pace of drug development.

References

-

Title: Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines Source: Journal of the American Chemical Society / PMC URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

-

Title: Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

-

Title: Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 Source: PMC / Wiley-VCH URL: [Link]

-

Title: Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines Source: PMC / ACS Publications URL: [Link]

-

Title: Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives Source: PMC URL: [Link]

-

Title: The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines Source: PMC URL: [Link]

-

Title: Design and biological activity of trifluoromethyl containing drugs Source: Wechem URL: [Link]

-

Title: The Thienyl Moiety: Enhancing Peptide Properties for Medicinal Chemistry Applications Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]

-

Title: Catalytic Asymmetric Mannich-Type Reaction of an α-Trifluoromethyl Amide Source: Thieme Chemistry URL: [Link]

-

Title: Direct synthesis of chiral primary α‐trifluoromethylated amines. Source: ResearchGate URL: [Link]

-

Title: Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities Source: Hovione URL: [Link]

-

Title: Synthesis of Trifluoromethylated Amines Using 1,1-Bis(dimethylamino)-2,2,2-trifluoroethane Source: The Journal of Organic Chemistry URL: [Link]

-

Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed URL: [Link]

-

Title: Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

-

Title: Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines Source: Organic Letters (ACS Publications) URL: [Link]

-

Title: Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues Source: Bentham Science URL: [Link]

-

Title: Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades Source: ResearchGate URL: [Link]

-

Title: Derivatives and Synthesis of Heterocyclic Compound: Thiophene Source: Research and Reviews: Journal of Medicinal & Organic Chemistry URL: [Link]

-

Title: The Significance of Thiophene in Medicine: A Systematic Review of the Literature Source: Journal of Drug Delivery and Therapeutics URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. nbinno.com [nbinno.com]

- 9. researchgate.net [researchgate.net]

- 10. Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 13. Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3,3,3-Trifluoro-1-(2-thienyl)propylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3,3-Trifluoro-1-(2-thienyl)propylamine is a fascinating heterocyclic compound that holds significant promise as a building block in medicinal chemistry and drug discovery. Its unique structure, combining a thiophene ring with a trifluorinated propyl amine side chain, offers a compelling scaffold for the development of novel therapeutic agents. The incorporation of the trifluoromethyl (CF3) group is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of molecules.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its identifiers, plausible synthetic approaches, anticipated chemical properties, potential applications, and safety considerations.

Core Identifiers and Chemical Structure

A clear identification of a chemical entity is paramount for research and regulatory purposes. Below is a table summarizing the key identifiers for 3,3,3-Trifluoro-1-(2-thienyl)propylamine.

| Identifier | Value |

| CAS Number | 1019392-42-7 |

| Molecular Formula | C7H8F3NS |

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | 3,3,3-trifluoro-1-(thiophen-2-yl)propan-1-amine |

The structure of 3,3,3-Trifluoro-1-(2-thienyl)propylamine is characterized by a central thiophene ring linked at the 2-position to a propyl amine chain, which is further substituted with a trifluoromethyl group at the 3-position.

Caption: 2D representation of 3,3,3-Trifluoro-1-(2-thienyl)propylamine.

Plausible Synthetic Pathways

Caption: Proposed synthetic workflow for 3,3,3-Trifluoro-1-(2-thienyl)propylamine.

Step-by-Step Methodology:

-

Claisen Condensation: 2-Acetylthiophene would be reacted with ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide, to form the β-diketone intermediate, 1,1,1-trifluoro-3-(2-thienyl)butane-1,3-dione. The causality behind this choice is the reliability of the Claisen condensation for forming carbon-carbon bonds.

-

Hydrolysis and Decarboxylation: The resulting β-diketone can be hydrolyzed and decarboxylated under acidic or basic conditions to yield 1-(2-thienyl)-3,3,3-trifluoropropan-1-one. This step is a standard transformation for β-keto esters and β-diketones.

-

Reductive Amination: The final step would involve the reductive amination of the trifluoromethyl ketone. This can be achieved using a variety of reagents, such as ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation over a suitable catalyst (e.g., palladium on carbon) in the presence of ammonia. This one-pot reaction is an efficient method for converting ketones to primary amines.

Physicochemical Properties and Analytical Characterization

Experimental data for the physicochemical properties of 3,3,3-Trifluoro-1-(2-thienyl)propylamine are not widely published. However, based on its structure and the properties of analogous compounds, the following can be anticipated:

| Property | Anticipated Value / Characteristic |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 180-220 °C at atmospheric pressure |

| Solubility | Likely soluble in organic solvents such as ethanol, methanol, and dichloromethane. Limited solubility in water. |

| pKa | The amine group is expected to have a pKa in the range of 8-9, typical for primary amines. |

Analytical Methods:

The characterization and purity assessment of 3,3,3-Trifluoro-1-(2-thienyl)propylamine would typically involve a combination of chromatographic and spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the thiophene ring protons, the CH and CH₂ protons of the propyl chain, and the NH₂ protons. The coupling patterns would be complex due to the chiral center.

-

¹⁹F NMR: Would exhibit a singlet or a closely coupled multiplet for the CF₃ group.

-

¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the structure. A prominent peak corresponding to the molecular ion [M]⁺ or [M+H]⁺ would be expected.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water (with an additive like trifluoroacetic acid) would be an effective method for assessing purity.

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) could also be employed for analysis, particularly for assessing volatility and detecting any impurities.[3]

Applications in Drug Development

The structural motifs present in 3,3,3-Trifluoro-1-(2-thienyl)propylamine make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Bioisosteric Replacement: The thiophene ring is a well-known bioisostere for the phenyl ring, often used to modulate physicochemical properties and improve metabolic stability.[4] The 2-thienylethylamine scaffold has been explored in the development of agents targeting various receptors.[4]

-

Central Nervous System (CNS) Agents: The structural similarity to key intermediates of drugs like Duloxetine, which contains a 3-amino-1-(2-thienyl)propan-1-ol core, suggests that derivatives of 3,3,3-trifluoro-1-(2-thienyl)propylamine could be investigated for their potential as antidepressants, anxiolytics, or other CNS-active agents.[5]

-

Enhanced Pharmacokinetic Properties: The trifluoromethyl group is known to increase lipophilicity and resistance to metabolic degradation by cytochrome P450 enzymes.[1] This can lead to improved oral bioavailability and a longer half-life of drug candidates.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.[6][9]

-

Fire Hazards: While not expected to be highly flammable, it may burn if exposed to a flame. Use appropriate extinguishing media such as carbon dioxide, dry chemical powder, or foam.[7][9]

-

Health Hazards: Amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[6] Trifluoromethyl compounds can release hydrogen fluoride upon combustion, which is highly toxic.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[6]

Conclusion

3,3,3-Trifluoro-1-(2-thienyl)propylamine is a chemical building block with considerable potential for the development of new pharmaceuticals. Its synthesis is achievable through established chemical transformations, and its structure offers several advantages for drug design, including the potential for enhanced metabolic stability and receptor binding. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for researchers to understand its key characteristics, handle it safely, and explore its applications in the pursuit of novel therapeutic agents.

References

- Synquest Labs. (R)

- Fisher Scientific. (2,2,2-Trifluoroethanol)

- Fisher Scientific. (3,3,3-Trifluoro-1-propanol)

- Fisher Scientific. (1,1,2-Trichloro-3,3,3-trifluoro-1-propene)

- Apollo Scientific. (3,3,3-Trifluoropropanenitrile)

- Funabiki, K., et al. (2001). A convenient preparation of 3,3,3-trifluoro-1-propynylamines and their Lewis acid catalyzed reaction with carbonyl compounds leading to (z)-alpha-(trifluoromethyl)-alpha,beta-unsaturated amides. The Journal of Organic Chemistry, 66(10), 3442–3448.

- Sigma-Aldrich. 3,3,3-Trifluoro-1-propanamine hydrochloride. Sigma-Aldrich.

- Yu, Z., et al. (2023). 3-Trifluoromethyl Pyrrole Synthesis Based on β-CF3-1,3-Enynamides. The Journal of Organic Chemistry, 88(21), 15501–15506.

- Gagosz, F., & Zard, S. Z. (2004). N-(3,3-DIMETHOXY-1-TRIFLUOROMETHYL-PROPYL)-ACETAMIDE. Organic Syntheses, 80, 196.

- National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropene. PubChem.

- National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropyne. PubChem.

- Li, Z., et al. (2012). Synthesis and Biological Activities of 3-1-(3-(2-Chloro-3,3,3-trifluoro-prop-1-enyl-2,2-dimethylcyclopropanecarbonyl)-3-Substituted Phenyl Thiourea. Chinese Journal of Organic Chemistry, 32(5), 909-915.

- NIST. (n.d.). 3,3,3-Trifluoropropene. NIST Chemistry WebBook.

- Gardner, D. L. (1980). Preparation of 3,3,3-trifluoropropene-1. U.S.

- Jithender, E., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1-25.

- National Center for Biotechnology Information. (n.d.). 3,3,3-Trifluoropropylamine. PubChem.

- Brown, D. (n.d.). Mass spectrum of propylamine. Doc Brown's Chemistry.

- van der Meijden, M., et al. (2024). Simultaneous mass spectrometric quantification of trace amines, their precursors and metabolites. University of Groningen research portal.

- Brown, D. (n.d.). 1H proton NMR spectrum of propylamine. Doc Brown's Chemistry.

- Ganesan, A. (2006). Thin-Layer Chromatography.

- Ferreira, R. J., et al. (2024). 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space. Beilstein Journal of Organic Chemistry, 20, 1004–1034.

- CymitQuimica. (n.d.). CAS 338-83-0: Perfluorotripropylamine.

- Talukdar, A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054.

- Mueller, R., & Neuburger, M. (2005). Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.

- Brown, D. (n.d.). Mass spectrum of propan-2-amine. Doc Brown's Chemistry.

- Lurie, I. S. (2011). Mass Spectrometry in Forensic Science.

- O'Hagan, D. (2012). Fluorine in Pharmaceutical and Medicinal Chemistry. John Wiley & Sons.

- Brereton, P., et al. (1998). Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry. Food Additives and Contaminants, 15(4), 451-465.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 3. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - 2-Heteroarylethylamines in medicinal chemistry: a review of 2-phenethylamine satellite chemical space [beilstein-journals.org]

- 5. EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone - Google Patents [patents.google.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

Biological Activity of Trifluoromethylated Thienyl Compounds

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic accessibility of trifluoromethylated thienyl compounds.

Technical Guide & Whitepaper

Executive Summary

The incorporation of a trifluoromethyl (

This guide analyzes the therapeutic utility of this motif across neurodegenerative, oncological, and infectious disease landscapes, supported by specific case studies of BACE inhibitors and kinase antagonists.

The Fluorine Effect in Thiophene Scaffolds

The thiophene ring is electron-rich, making it susceptible to rapid metabolic oxidation, particularly at the

-

Metabolic Blockade: The

bond (bond energy ~116 kcal/mol) is enzymatically inert. Placing a -

Electronic Modulation: The strong

-withdrawing nature of -

Lipophilic Interaction: The volume of a

group is roughly equivalent to an isopropyl group but with significantly different electronic properties. It fills hydrophobic pockets in target proteins (e.g., kinases, BACE-1) while influencing the conformation of the drug molecule.

Pharmacophore Visualization

The following diagram illustrates the core structure-activity relationship (SAR) features of the trifluoromethyl-thienyl motif.

Caption: Core pharmacophore dynamics of trifluoromethylated thienyl compounds.

Therapeutic Applications & Case Studies

Neurodegenerative Diseases: BACE-1 Inhibitors

One of the most prominent applications of the 3-trifluoromethylthiophene scaffold is in the development of

-

Mechanism: BACE-1 is the rate-limiting enzyme in the production of amyloid-

peptides. -

Role of the Scaffold: The 3-trifluoromethylthiophene moiety serves as a lipophilic anchor. In the synthesis of iminothiadiazine dioxide derivatives, 3-trifluoromethylthiophene is lithiated and carboxylated to form key intermediates that fit into the S3 subpocket of the BACE-1 enzyme. The

group displaces high-energy water molecules from the hydrophobic active site, providing an entropic gain in binding energy. -

Key Compound: Iminothiadiazine dioxide derivatives (Patented intermediates).[1]

Oncology: Antiproliferative Agents

Trifluoromethylated thienyl derivatives have shown potent cytotoxicity against various cancer cell lines (HeLa, MCF-7, K562).

-

2-Amino-3-Trifluoromethylthiophene Derivatives: These compounds act as tubulin polymerization inhibitors or kinase inhibitors. The

group at the C3 position forces the adjacent amine (at C2) into a specific conformation, favoring hydrogen bonding with the hinge region of kinases. -

Thioxanthone Analogues: Fused tricyclic systems containing the trifluoromethyl-thienyl motif (trifluoromethyl thioxanthenes) have demonstrated IC

values as low as 87.8 nM against HeLa cells.-

Mechanism:[2] Induction of apoptosis and inhibition of COX-2 (IC

~6.5 nM), linking anti-inflammatory pathways with antineoplastic activity.

-

Infectious Diseases: Antimicrobial & Antiviral[3][4][5][6]

-

Antimicrobial: 2-Fluoro-3-trifluoromethylthiophene derivatives have been synthesized and screened against S. aureus and E. coli. The dual halogenation (F and

) creates a highly lipophilic surface that facilitates penetration of bacterial cell walls. -

Antiviral: Reduced variants, such as 2-(hydroxymethyl)-2-(trifluoromethyl)thiolane , have shown activity against Herpes Simplex Virus (HSV). The trifluoromethyl group at the C2 position mimics the steric bulk of natural nucleosides while preventing phosphorylation at non-productive sites.

Quantitative Activity Data[7]

The table below summarizes key biological data points for representative trifluoromethylated thienyl compounds.

| Compound Class | Target / Organism | Activity Metric | Value | Reference |

| Trifluoromethyl Thioxanthene | HeLa Cells (Cervical Cancer) | IC | 87.8 nM | [1] |

| Trifluoromethyl Thioxanthene | COX-2 Enzyme | IC | 6.5 nM | [1] |

| Isoxazole-Thienyl Hybrid (2g) | MCF-7 (Breast Cancer) | IC | 2.63 µM | [2] |

| Thienyl Chalcone (A3) | S. aureus | MIC | < 10 µg/mL | [3] |

| BACE Inhibitor Precursor | BACE-1 Enzyme | (Potent binder) | [4] |

Experimental Protocols

Synthesis of 2-Amino-3-Trifluoromethylthiophene (Representative)

Access to the core scaffold is the prerequisite for biological testing. The following protocol outlines a Gewald-type reaction or modification thereof.

Reagents: 3-Trifluoromethylthiophene, n-Butyllithium (n-BuLi),

-

Lithiation: Dissolve 3-trifluoromethylthiophene (1.0 eq) in anhydrous THF under

atmosphere. Cool to -78°C.[1] -

Addition: Add n-BuLi (1.1 eq) dropwise. Stir for 30 mins to generate the lithiated species at the C2 position (directed by the heteroatom and the inductive effect of

). -

Carboxylation: Bubble dry

gas through the solution for 20 mins. Allow to warm to room temperature (RT) to form the carboxylic acid. -

Curtius Rearrangement: Treat the crude acid with DPPA and triethylamine in tert-butanol under reflux to yield the Boc-protected amine.

-

Deprotection: Treat with TFA/DCM (1:1) to yield 2-amino-3-trifluoromethylthiophene .[2]

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC

-

Seeding: Seed HeLa cells (

cells/well) in 96-well plates containing DMEM supplemented with 10% FBS. Incubate for 24h at 37°C ( -

Treatment: Add the test compound (dissolved in DMSO) at serial dilutions (e.g., 0.1 nM to 100 µM). Maintain DMSO concentration < 0.1%.

-

Incubation: Incubate for 48h or 72h.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Remove medium and add 150 µL DMSO to dissolve formazan crystals.

-

Measurement: Measure absorbance at 570 nm using a microplate reader. Calculate IC

using non-linear regression analysis.

Synthesis & Mechanism Visualization[10]

The diagram below details the logical flow from the raw material (Hexafluoroacetone or 3-Trifluoromethylthiophene) to the bioactive "Hero" molecule, illustrating the critical decision points in the synthetic pathway.

Caption: Synthetic workflow for accessing 2-substituted-3-trifluoromethylthiophene bioactive agents.

References

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. MDPI. [Link]

-

Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

-

Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Pharmaceuticals. [Link]

- Iminothiadiazine dioxide derivatives as BACE inhibitors.

-

Synthesis of Fluorinated Thiophenes and Their Analogues. Thieme Connect. [Link]

Sources

Molecular weight and formula of 3,3,3-Trifluoro-1-(2-thienyl)propylamine

An In-depth Technical Guide to 3,3,3-Trifluoro-1-(2-thienyl)propylamine

Abstract

This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-1-(2-thienyl)propylamine, a fluorinated heterocyclic amine of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl group and a thiophene moiety imparts unique physicochemical properties that are highly desirable in modern drug discovery. This document details the molecule's fundamental properties, outlines a validated synthetic pathway, provides a thorough guide to its analytical characterization, and discusses its applications as a key building block in the development of advanced therapeutic agents.

Introduction: The Strategic Value of Fluorinated Heterocycles

The introduction of fluorine into organic molecules is a cornerstone of contemporary medicinal chemistry. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate the basicity (pKa) of nearby functional groups, thereby improving oral bioavailability and membrane permeability of drug candidates.[1]

3,3,3-Trifluoro-1-(2-thienyl)propylamine (CAS No. 1019392-42-7) merges the benefits of trifluoromethylation with the structural features of a thiophene ring, a well-established pharmacophore present in numerous approved drugs. Its structural similarity to key intermediates used in the synthesis of pharmaceuticals like Duloxetine underscores its potential as a valuable scaffold for creating novel chemical entities.[2][3] This guide serves as a technical resource for researchers aiming to leverage the unique properties of this compound in their development programs.

Core Physicochemical & Structural Data

The fundamental properties of 3,3,3-Trifluoro-1-(2-thienyl)propylamine are summarized below. This data is critical for reaction planning, analytical method development, and computational modeling.

| Property | Value | Source |

| IUPAC Name | 3,3,3-Trifluoro-1-(thiophen-2-yl)propan-1-amine | Moldb |

| CAS Number | 1019392-42-7 | Moldb |

| Molecular Formula | C₇H₈F₃NS | Moldb |

| Molecular Weight | 195.21 g/mol | Moldb |

| Canonical SMILES | NC(CC(F)(F)F)C1=CC=CS1 | - |

| Appearance | Expected to be a liquid or low-melting solid | General |

Synthesis and Mechanistic Considerations

The preparation of 3,3,3-Trifluoro-1-(2-thienyl)propylamine can be efficiently achieved via a multi-step sequence starting from commercially available materials. The chosen pathway emphasizes robust and scalable reactions common in process chemistry.

Proposed Synthetic Workflow

The logical synthesis involves the creation of a trifluoromethyl ketone intermediate from 2-acetylthiophene, followed by reductive amination to yield the target primary amine. This approach offers high yields and excellent control over the final product structure.

Sources

Methodological & Application

The Strategic Application of 3,3,3-Trifluoro-1-(2-thienyl)propylamine in Modern Medicinal Chemistry

Application Note & Protocols

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired therapeutic profiles. The compound 3,3,3-Trifluoro-1-(2-thienyl)propylamine emerges as a highly valuable scaffold, synergistically combining the potent electronic properties of a trifluoromethyl group with the versatile pharmacophoric attributes of a thienyl moiety. This guide provides an in-depth exploration of this building block, detailing its strategic importance, physicochemical rationale, and practical, field-proven protocols for its incorporation into drug discovery workflows. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fluorination strategies and bioisosteric replacement to overcome common challenges in lead optimization.

Introduction: A Scaffold of Strategic Importance

The architecture of 3,3,3-Trifluoro-1-(2-thienyl)propylamine is not a random assortment of functional groups; it is a deliberate convergence of two of medicinal chemistry's most powerful motifs: the trifluoromethyl (CF₃) group and the thiophene ring.

-

The Trifluoromethyl Group: The incorporation of a CF₃ group is a well-established strategy to enhance the drug-like properties of a molecule.[1] Its strong electron-withdrawing nature can significantly lower the basicity (pKa) of the proximal amine compared to its non-fluorinated analogue.[1] This modulation is critical for tuning interactions with biological targets and improving pharmacokinetic properties such as cell permeability and metabolic stability. The CF₃ group often acts as a bioisostere for a methyl or chloro group, but with profound effects on lipophilicity and resistance to oxidative metabolism at the alpha-position.[2]

-

The Thiophene Ring: Thiophene is a "privileged" pharmacophore, widely recognized as a classical bioisostere of a phenyl ring.[3][4] Its inclusion can lead to enhanced potency, improved solubility, and modulated metabolic profiles.[5] The sulfur atom can participate in hydrogen bonding, offering unique interaction possibilities within a receptor's binding pocket.[6] The use of a 1-(2-thienyl)propylamine scaffold has a strong precedent in CNS-acting pharmaceuticals, most notably as the core of Duloxetine, a serotonin-norepinephrine reuptake inhibitor.[7][]

The combination of these two moieties in a single, chiral building block offers a powerful tool to navigate the complexities of lead optimization, providing a scaffold with built-in metabolic stability and tunable basicity, primed for interaction with a diverse range of biological targets.

Physicochemical & Pharmacokinetic Rationale

The strategic value of this scaffold is best understood by examining the predictable impact of its constituent parts on key drug development parameters.

| Property | Influence of Trifluoromethyl (CF₃) Group | Influence of Thienyl Group | Combined Effect & Rationale |

| Basicity (pKa) | Lowers pKa of the amine due to strong inductive electron withdrawal.[1] | Minimal direct effect on the distal amine. | Creates a less basic amine, reducing potential for off-target interactions at physiological pH and improving oral bioavailability. |

| Metabolic Stability | Blocks oxidative metabolism at the α-carbon. The C-F bond is exceptionally strong.[2] | Can alter metabolic pathways compared to a phenyl ring, sometimes blocking specific P450-mediated oxidations.[5] | Provides a metabolically robust anchor point, increasing the compound's half-life and reducing metabolic liabilities. |

| Lipophilicity (LogP) | Increases lipophilicity , which can enhance membrane permeability.[2] | Generally considered to have similar lipophilicity to a phenyl ring.[3] | The increased LogP can be leveraged to improve CNS penetration, a key feature for neurological targets.[] |

| Target Binding | Can engage in unique electrostatic or hydrogen bond interactions .[1] | Acts as a versatile scaffold and can form hydrogen bonds via the sulfur atom.[6] | Offers multiple points for diverse, high-affinity interactions with protein targets. |

| Bioisosterism | Acts as a stable bioisostere for methyl or isopropyl groups. | A well-validated bioisostere for a phenyl ring.[3][4] | Allows for systematic exploration of structure-activity relationships (SAR) by replacing traditional alkyl-aryl amines. |

Synthetic & Application Workflows

The utility of 3,3,3-Trifluoro-1-(2-thienyl)propylamine lies in its role as a versatile starting material for generating libraries of diverse chemical entities. The primary amine serves as a synthetic handle for a multitude of well-established chemical transformations.

Figure 1: A representative drug discovery workflow.

Experimental Protocols

The following protocols are provided as robust, validated starting points for the synthesis and derivatization of the title compound.

Protocol 1: Synthesis of 3,3,3-Trifluoro-1-(2-thienyl)propylamine

This protocol describes a plausible and efficient two-step synthesis starting from 2-acetylthiophene, proceeding through a trifluoromethylated ketone intermediate.

Step A: Synthesis of 1,1,1-Trifluoro-3-(2-thienyl)propan-2-one

-

Rationale: This step introduces the trifluoromethyl group via nucleophilic trifluoromethylation of an ester derived from 2-acetylthiophene, a common and effective method.

-

Oxidation: To a solution of 2-acetylthiophene (1.0 eq) in methanol, add sodium hypobromite solution (prepared from NaOH and Br₂) at 0 °C. Stir for 2 hours, allowing the reaction to warm to room temperature. Quench with sodium thiosulfate solution and extract the aqueous phase with diethyl ether. The combined organic layers are dried over MgSO₄ and concentrated to yield methyl 2-thenoate.

-

Trifluoromethylation: In a flame-dried flask under an inert atmosphere (Argon), dissolve methyl 2-thenoate (1.0 eq) in anhydrous THF. Cool to 0 °C. Add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 eq) followed by a catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 eq). Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

-

Work-up: Quench the reaction with 1 M HCl. Extract the mixture with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the target trifluoromethyl ketone.

Step B: Reductive Amination to form the Title Compound

-

Rationale: This step converts the ketone to the primary amine. A direct reductive amination using ammonia (or a surrogate) and a selective reducing agent is a standard and high-yielding transformation.[9]

-

Reaction Setup: In a pressure-resistant vessel, dissolve 1,1,1-Trifluoro-3-(2-thienyl)propan-2-one (1.0 eq) in methanol. Add ammonium acetate (10 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Scientist's Note: Sodium cyanoborohydride is chosen for its selectivity; it readily reduces the intermediate iminium ion but is slow to reduce the starting ketone, minimizing side reactions.[9]

-

-

Reaction Execution: Seal the vessel and stir the mixture at 40-50 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and carefully quench by adding 2 M NaOH until the solution is basic (pH > 10). Extract the aqueous layer with dichloromethane (3x). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude amine is purified by flash column chromatography (Silica gel, Dichloromethane:Methanol gradient with 0.5% triethylamine) to afford pure 3,3,3-Trifluoro-1-(2-thienyl)propylamine.

Protocol 2: Library Synthesis via N-Acylation

This protocol details the parallel synthesis of an amide library from the title amine.

-

Rationale: N-acylation is a fundamental transformation for exploring SAR. This protocol uses a standard Schotten-Baumann type condition which is robust and generally high-yielding.[10]

-

Array Preparation: In a 96-well plate, dispense a solution of 3,3,3-Trifluoro-1-(2-thienyl)propylamine (1.0 eq, e.g., 50 µmol per well) in dichloromethane (DCM).

-

Reagent Addition: To each well, add a solution of a unique acid chloride (1.1 eq) in DCM. Then, add a solution of a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in DCM.

-

Reaction: Seal the plate and agitate at room temperature for 4-12 hours.

-

Quench and Extraction: Unseal the plate and add water to each well. After agitation, remove the aqueous layer. Wash the organic layer with 1 M HCl, followed by saturated NaHCO₃ solution, and finally brine.

-

Isolation: Dry the organic layer by passing it through a phase separator plate or by adding anhydrous Na₂SO₄. Evaporate the solvent to yield the crude amide products, which can be submitted directly for screening or purified via preparative HPLC/SFC if required.

Figure 2: Reductive amination of the ketone intermediate.

Conclusion

3,3,3-Trifluoro-1-(2-thienyl)propylamine represents a strategically designed, high-value building block for medicinal chemistry. The rational integration of a trifluoromethyl group and a thienyl ring provides a scaffold with desirable, tunable physicochemical and pharmacokinetic properties. The protocols outlined herein offer reliable and scalable methods for its synthesis and derivatization, enabling its rapid deployment in drug discovery programs targeting a wide spectrum of diseases. Its use can accelerate the hit-to-lead and lead-optimization phases by providing a direct route to metabolically stable compounds with enhanced potential for oral bioavailability and target potency.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Available at: [Link]

-

Sharma, V. K., et al. (2011). Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents. MedChemComm, 2(8), 731. Available at: [Link]

-

Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046-14128. Available at: [Link]

-

Schiesser, S., et al. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Angewandte Chemie International Edition, 59(32), 13316-13326. Available at: [Link]

-

Ishii, A., et al. (2001). A convenient preparation of 3,3,3-trifluoro-1-propynylamines and their Lewis acid catalyzed reaction with carbonyl compounds leading to (z)-alpha-(trifluoromethyl)-alpha,beta-unsaturated amides. The Journal of Organic Chemistry, 66(10), 3442-3448. Available at: [Link]

-

Barber, D. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11846-11874. Available at: [Link]

-

Thakur, A., et al. (2021). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 12(10), 1645-1677. Available at: [Link]

-

Sodeoka, M., et al. (2013). One pot, many possibilities: Synthesis of fluorine-bearing amine molecules. Phys.org. Available at: [Link]

-

Erlenmeyer, H. (1948). Application of Bioisosteres in Drug Design. SlideShare presentation by NIPER. Available at: [Link]

-

Anonymous. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications. Available at: [Link]

-

Anonymous. (2025). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Chemical Reviews. Available at: [Link]

- Google Patents. (2007). EP1587802B1 - Production and use of 3-methylamino-1-(2-thienyl)-1-propanone.

-

Various Authors. (n.d.). N-Acylation Reactions of Amines. ResearchGate Compilation. Available at: [Link]

-

Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

Wu, J. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. ResearchGate. Available at: [Link]

-

Synple Chem. (n.d.). Application Note – Reductive Amination. Available at: [Link]

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of the isosteric replacement of the phenyl motif with furyl (or thienyl) of 4-phenyl-N-arylsulfonylimidazolones as broad and potent anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 4. chigroup.site [chigroup.site]

- 5. Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278) - ChEMBL [ebi.ac.uk]

- 6. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 7. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Trifluoromethylated Amines

Welcome to the Technical Support Center for the purification of chiral trifluoromethylated amines. The incorporation of a trifluoromethyl (CF₃) group into chiral amines is a cornerstone of modern medicinal chemistry, offering profound enhancements to metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties of the CF₃ group, particularly its strong electron-withdrawing nature which significantly lowers the basicity of the proximal amine, introduce distinct challenges to purification and enantiomeric separation.[3]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines troubleshooting workflows, frequently asked questions, and detailed experimental protocols to empower researchers, scientists, and drug development professionals to overcome these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: Where should I start when developing a separation method for a new chiral trifluoromethylated amine?

A: The most efficient starting point is a systematic chromatographic screening approach.[4][5] Begin with analytical scale High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a diverse set of chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., derivatized amylose and cellulose) are the most widely used and successful for a broad range of chiral compounds, including amines.[6][7]

Your initial screening should include columns with different chiral selectors and operate in multiple modes (Normal Phase, Polar Organic, Reversed Phase) to maximize the chances of finding initial separation conditions.[4] SFC is often advantageous for amine purification due to its high efficiency and the use of volatile mobile phases, which simplifies product isolation.[8][9][10]

Q2: How does the trifluoromethyl group affect my purification strategy compared to a non-fluorinated analogue?

A: The CF₃ group has two major impacts:

-

Reduced Basicity: The powerful electron-withdrawing effect of the CF₃ group significantly lowers the pKa of the amine.[3] This can be advantageous in chromatography, as it lessens the strong, peak-tailing interactions with acidic residual silanols on silica-based CSPs.[11][12] You may find that less basic additive is required in the mobile phase to achieve good peak shape compared to non-fluorinated amines.

-

Altered Interactions: The CF₃ group can alter the way the molecule interacts with the chiral stationary phase through dipole-dipole or other electronic interactions. This means that a CSP that works well for a methyl or ethyl analogue may not be effective for the trifluoromethylated version, and vice-versa. A full screening is always recommended.

Q3: When should I choose classical diastereomeric salt resolution over chromatography?

A: Classical resolution is a powerful, scalable, and often cost-effective technique, particularly for large-scale production.[13] Consider this method when:

-

Scaling Up: You need to produce hundreds of grams to kilograms of enantiopure material. Preparative chromatography can be costly and time-consuming at this scale.

-

Chromatography Fails: You cannot find a suitable chromatographic method that provides baseline separation.

-

Cost Constraints: The cost of chiral columns and solvent for large-scale preparative chromatography is prohibitive.

However, classical resolution requires more upfront development time to screen for a suitable resolving agent and crystallization solvent.[13][14] It is also a less general method, as success is highly dependent on the formation of well-defined, crystalline diastereomeric salts, which is not always achievable.

Troubleshooting Guide: Chromatographic Methods (HPLC & SFC)

This section addresses specific, common problems encountered during the chiral separation of trifluoromethylated amines by HPLC and SFC.

Problem: Poor or No Enantiomeric Separation (Low Selectivity, α ≈ 1)

Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP) The fundamental requirement for chiral separation is a three-point interaction between the analyte and the CSP.[15] If the chosen CSP cannot form the necessary transient diastereomeric complexes with your amine enantiomers, no separation will occur.

Solution:

-

Systematic Screening: Do not rely on a single CSP. Screen a set of columns with diverse chiral selectors. Polysaccharide-based columns are an excellent starting point.[4][6][7] A recommended starting screen is shown in the table below.

-

Consider Different CSP Types: If polysaccharide phases fail, explore Pirkle-type, cyclodextrin-based, or crown-ether phases, the latter being particularly useful for primary amines.[8]

Table 1: Recommended Initial CSP Screening Set

| CSP Backbone | Chiral Selector Example | Common Trade Names |

|---|---|---|

| Amylose | tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD, Lux® Amylose-1 |

| Amylose | tris(3,5-dichlorophenylcarbamate) | Chiralpak® IE |

| Cellulose | tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD, Lux® Cellulose-1 |

| Cellulose | tris(4-chloro-3-methylphenylcarbamate) | Chiralpak® IF |

| Cyclofructan | Derivatized Cyclofructan 6 | Larihc® CF6-P |

Possible Cause 2: Incorrect Mobile Phase Composition The mobile phase composition is not just a carrier; it actively participates in the chiral recognition process by modulating the interactions between the analyte and the CSP.[4][16]

Solution:

-

Vary the Alcohol Modifier: In normal phase (Hexane/Alcohol) or polar organic mode (ACN/Alcohol), the type of alcohol (Isopropanol, Ethanol, Methanol) can dramatically alter selectivity. Screen all three.

-

Adjust Additive Concentration: The concentration of acidic or basic additives can change the ionization state of the analyte and the CSP surface, influencing separation.[4] Vary the concentration of your additive (e.g., 0.05%, 0.1%, 0.2%). A combination of an acid and a base (e.g., 0.1% TFA and 0.1% DEA) can sometimes provide the best results.[16]

-

Change Separation Mode: If normal phase/polar organic modes fail, switch to reversed-phase (Acetonitrile/Water or Methanol/Water), especially with immobilized CSPs.[4]

Possible Cause 3: Temperature Effects Temperature affects the thermodynamics of the chiral recognition process. Changes in temperature can improve, worsen, or even invert the elution order of enantiomers.

Solution:

-

Screen Different Temperatures: Analyze your sample at different column temperatures (e.g., 10°C, 25°C, 40°C). Lower temperatures often improve separation by increasing the stability of the transient diastereomeric complexes, but this is not a universal rule.[4]

Problem: Significant Peak Tailing

Peak tailing is one of the most common issues in amine chromatography, leading to poor resolution and inaccurate quantification.[17][18]

Possible Cause 1: Secondary Silanol Interactions Even though trifluoromethylated amines are less basic, the amine functionality can still interact with acidic residual silanol groups (Si-OH) on the surface of silica-based CSPs via strong hydrogen bonding or ionic interactions.[11][12][19] This secondary retention mechanism causes the peaks to tail.

Solution:

-

Use a Basic Additive: This is the most effective solution. Add a small amount of a basic modifier to the mobile phase to compete with your analyte for the active silanol sites.[19]

-

Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped," meaning the residual silanols have been chemically deactivated.[18] While this helps, it rarely eliminates the need for a basic additive for amines.

Possible Cause 2: Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[17][22]

Solution:

-

Reduce Sample Concentration: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, you were likely overloading the column. Find the optimal concentration for your analysis.

Possible Cause 3: Physical (Extra-Column) Effects Problems with the HPLC/SFC system itself, such as dead volumes in tubing or fittings, or a void at the head of the column, can cause all peaks to tail, regardless of the analyte's chemistry.[12][17]

Solution:

-

Inject a Neutral Compound: Inject a neutral, non-polar compound (e.g., toluene). If this peak also tails, the problem is likely physical (a "plumbing" issue) and not chemical.[12] Check your fittings, tubing, and consider replacing the column if a void has formed.[18]

Troubleshooting Flowchart for Poor Peak Shape

Caption: Troubleshooting workflow for poor chromatographic peak shape.

Troubleshooting Guide: Diastereomeric Salt Resolution

Problem: No Precipitation or Formation of an Oil During Crystallization

Possible Cause 1: Poor Solvent Choice The solvent must provide differential solubility for the two diastereomeric salts. If both salts are too soluble, nothing will precipitate. If both are poorly soluble, they may crash out together as an oil or amorphous solid.

Solution:

-

Systematic Solvent Screening: Screen a wide range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, water, and mixtures thereof).[14] Sometimes a solvent switch, where one diastereomer is crystallized from one solvent and the other from a different solvent system, is effective.[14]

Possible Cause 2: Incorrect Stoichiometry Using a 1:1 molar ratio of the racemic amine to the chiral resolving agent is not always optimal.

Solution:

-

Vary the Stoichiometry: A common screening strategy is to start with 0.5 molar equivalents of the resolving agent.[13][14] This can often lead to a more efficient enrichment of one enantiomer in the resulting salt.

Problem: Low Enantiomeric Excess (ee) of the Purified Amine

Possible Cause 1: Co-crystallization or Solid Solution Formation The two diastereomeric salts may have similar crystal lattice energies and co-crystallize, making separation by a single crystallization step ineffective.[14]

Solution:

-

Recrystallization: Perform one or more recrystallizations of the diastereomeric salt. This is often necessary to upgrade the enantiomeric excess to >99%.

-

Change the Resolving Agent: If recrystallization is ineffective, the chosen resolving agent may be unsuitable. Screen other chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphorsulfonic acid).

-

Optimize Crystallization Time: Ensure the system has reached thermodynamic equilibrium.[14] However, some resolutions are kinetically controlled, and filtering too slowly can allow the more soluble diastereomer to begin crystallizing.[14] Experiment with different stirring times.

Method Selection Workflow

Caption: Decision workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: General Purpose Chiral HPLC/SFC Analytical Screening

This protocol outlines a generic screening approach to quickly identify promising separation conditions.

-

Sample Preparation:

-

Chromatographic Systems & Columns:

-

Use a set of 4-5 analytical chiral columns (e.g., 4.6 x 150 mm, 5 µm) as outlined in Table 1.

-

Equilibrate each column with the starting mobile phase for at least 10 column volumes.

-

-

Screening Conditions (Run each column with each mobile phase):

-

Flow Rate: 1.0 mL/min (for HPLC) or 3.0 mL/min (for SFC).

-

Column Temperature: 25°C.

-

Detection: UV at a wavelength where the analyte absorbs (e.g., 220 nm, 254 nm).

-

Injection Volume: 5 µL.

-

-

Mobile Phase Screening Set:

-

Normal Phase (NP):

-

A: n-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA

-

B: n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

-

-

Polar Organic (PO):

-

C: Acetonitrile / Methanol (95:5, v/v) + 0.1% DEA

-

-

Reversed Phase (RP) (for immobilized CSPs only):

-

D: Water / Acetonitrile (50:50, v/v) + 0.1% Formic Acid

-

-

-

Data Analysis:

Protocol 2: Screening for Diastereomeric Salt Resolution

This protocol provides a starting point for identifying a suitable resolving agent and solvent system.

-

Preparation:

-

Prepare 0.1 M stock solutions of your racemic amine and several chiral resolving acids (e.g., (R)-(-)-Mandelic acid, L-(+)-Tartaric acid, (1S)-(+)-10-Camphorsulfonic acid) in a polar solvent like methanol or ethanol.

-

-

Screening Procedure (perform in parallel in small vials):

-

To a vial, add 1.0 mL (0.1 mmol) of the racemic amine solution.

-

Add 0.5 mL (0.05 mmol, 0.5 equivalents) of a chiral acid solution.[13]

-

Cap the vial and let it stand at room temperature. Observe for precipitation over 24 hours. If no solid forms, try storing at 4°C. If still no solid, slowly add an anti-solvent (e.g., heptane) until turbidity appears.

-

Repeat for each chiral acid.

-

-

Analysis of Hits:

-

If a solid precipitates, isolate it by filtration and wash with a small amount of cold solvent.

-

Liberate the free amine from the salt by dissolving the solid in a minimal amount of water, basifying with 1 M NaOH, and extracting the amine with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Dry the organic layer, concentrate, and analyze the enantiomeric excess (ee) of the recovered amine using a chiral HPLC/SFC method (even a non-baseline separated method can show enrichment).

-

-

Optimization:

-

For the most promising "hits" (conditions that gave a solid with significant ee enrichment), perform further optimization by screening different solvents, temperatures, and stoichiometries.[14]

-

References

-

Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography. (2014). KSBB Journal. [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023). Wiley Analytical Science. [Link]

-

LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018). Restek. [Link]

-

A Generic Workflow for Achiral SFC Purification of Complex Pharmaceutical Mixtures. (2026). LCGC North America. [Link]

-

Ammonia as a preferred additive in chiral and achiral applications of supercritical fluid chromatography for small, drug-like molecules. (2012). Journal of Chromatography A. [Link]

-

CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Chiral Technologies. [Link]

-

HPLC Peak Tailing. (2022). Axion Labs. [Link]

-

Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD. ResearchGate. [Link]

-

Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International. [Link]

-

Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

-

LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. [Link]

-

Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review. [Link]

-

Peak Tailing in HPLC. Element Lab Solutions. [Link]

-

Column Technology for Achiral SFC Separations. Chromatography Today. [Link]

-

Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. (2017). ACS Catalysis. [Link]

-

CHIRAL STATIONARY PHASES. Regis Technologies. [Link]

-

COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

-

Trouble with chiral separations. (2020). Chromatography Today. [Link]

-

Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (2011). Journal of Separation Science. [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

-

Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2013). Journal of Chromatography A. [Link]

-

New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. (2025). Chemical Communications. [Link]

-

Synthesis of Chiral Hypervalent Trifluoromethyl Organobismuth Complexes and Enantioselective Olefin Difluorocarbene Transfer. Scholarly Commons. [Link]

-

Chiral Trifluoromethylated Enamides: Synthesis and Applicability. ChemRxiv. [Link]

-

Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. (2022). Organic Letters. [Link]

-

Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench-Stable Precursor (Me4N)SCF3. (2016). Angewandte Chemie International Edition. [Link]

-

Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

-

Chiral Resolution Screening. Onyx Scientific. [Link]

-

Synthesis of α-trifluoromethyl amines. Organic Chemistry Portal. [Link]

Sources

- 1. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

- 2. Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. phx.phenomenex.com [phx.phenomenex.com]

- 6. bujnochem.com [bujnochem.com]

- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]

- 12. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 13. onyxipca.com [onyxipca.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chromatographytoday.com [chromatographytoday.com]

- 16. Effect of Mobile Phase Additive on Enantiomer Resolution for Chiral Amines on Polysaccharide-derived Chiral Stationary Phases by High Performance Liquid Chromatography -KSBB Journal [koreascience.kr]

- 17. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]

- 18. elementlabsolutions.com [elementlabsolutions.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chiraltech.com [chiraltech.com]

- 21. Ammonia as a preferred additive in chiral and achiral applications of supercritical fluid chromatography for small, drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chromatographyonline.com [chromatographyonline.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Guide: Structure-Activity Relationship of Thienylpropylamine Derivatives

Executive Summary & Scaffold Analysis

Objective: This guide analyzes the pharmacodynamic superiority and structural determinants of thienylpropylamine derivatives , specifically focusing on the bioisosteric replacement of phenyl rings with thiophene moieties in serotonin-norepinephrine reuptake inhibitors (SNRIs).

The thienylpropylamine scaffold, best exemplified by Duloxetine , represents a critical evolution from the phenoxyphenylpropylamine class (e.g., Fluoxetine, Atomoxetine). While phenoxy-analogs often skew towards selectivity (SSRI or NRI), the incorporation of the electron-rich thiophene ring, combined with specific steric constraints, facilitates a "balanced" dual inhibition profile essential for treating complex neuropathic pain and major depressive disorder (MDD).

Structural Bioisosterism: Thiophene vs. Phenyl

The core logic of this SAR lies in the bioisosteric replacement of the phenyl ring in the propylchain backbone with a thiophene ring.

-

Electronic Effects: Thiophene is

-excessive (electron-rich) compared to benzene. This increases the electron density available for interaction with the hydrophobic pockets of the transporter proteins (SERT and NET). -

Steric Effects: The bond angle of C-S-C in thiophene (

) is significantly smaller than the C-C-C angle in benzene (

Figure 1: Structural evolution from selective phenoxy-scaffolds to the balanced thienyl-scaffold.

Comparative SAR Data

The following data contrasts the binding affinities (

Binding Affinity Profile ( in nM)

Data sourced from Bymaster et al. and comparative pharmacological reviews.

| Compound | Scaffold Type | SERT | NET | Selectivity Ratio (NET/SERT) | Classification |

| Duloxetine | Thienyl | 0.8 | 7.5 | ~9 | Dual SNRI (Balanced) |

| Venlafaxine | Phenylethylamine | 82 | 2480 | ~30 | SNRI (SERT-dominant) |

| Fluoxetine | Phenoxypropylamine | 0.9 | 240 | ~266 | SSRI |

| Atomoxetine | Phenoxypropylamine | 15 | 0.7 | 0.05 | NRI |

| Nisoxetine | Phenoxypropylamine | 360 | 0.7 | 0.002 | NRI |

Key Insight: The thienyl derivative (Duloxetine) achieves sub-10 nM affinity for both transporters. In contrast, the phenyl analogs (Fluoxetine, Atomoxetine) usually sacrifice affinity at one transporter to gain potency at the other.

The Role of Stereochemistry

The spatial arrangement is non-negotiable for this class.

-

(S)-Enantiomer: The active eutomer. It fits the "S-shaped" binding pocket of the transporters.

-

(R)-Enantiomer: Significantly less potent (approx. 2-fold reduction in SERT, varying reduction in NET) and is considered an impurity in synthesis.

Experimental Protocols

To validate the SAR claims above, the following self-validating protocols are standard in the field.

Radioligand Binding Assay (Gold Standard)

This assay determines the

Reagents:

-

SERT Ligand:

-Citalopram or -

NET Ligand:

-Nisoxetine. -

Tissue Source: Rat cortical membranes (high SERT/NET density) or transfected HEK293 cells expressing human SERT/NET (hSERT/hNET).

Protocol Workflow:

-

Membrane Preparation: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000